2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride

Medicinal Chemistry Salt Selection Solubility

Securing building blocks with a free α-amine and a pre-installed pyrazole ring for kinase inhibitor synthesis often requires multi-step deprotections. This compound eliminates that bottleneck, offering a direct conjugation handle for amide coupling. Key advantages: - Pyrazole hinge-binding motif pre-installed for ATP-pocket targeting - Balanced logP (0.5) and Rule-of-Three compliance for fragment screening - ≥95% purity with unambiguous identifiers (MDL MFCD16547628, PubChem CID 47003095)

Molecular Formula C11H13ClN4O
Molecular Weight 252.7 g/mol
CAS No. 1240526-20-8
Cat. No. B1520731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride
CAS1240526-20-8
Molecular FormulaC11H13ClN4O
Molecular Weight252.7 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CN.Cl
InChIInChI=1S/C11H12N4O.ClH/c12-8-11(16)14-9-2-4-10(5-3-9)15-7-1-6-13-15;/h1-7H,8,12H2,(H,14,16);1H
InChIKeyBYGBYWPRTSJQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Identifiers & Physicochemical Profile


2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride is a synthetic organic compound characterized by a pyrazole-substituted phenylacetamide core bearing a free α‑amino group and formulated as the hydrochloride salt [1]. With a molecular weight of 252.70 g·mol⁻¹, topological polar surface area of 72.9 Ų, and three hydrogen‑bond donors, this compound occupies a distinct physicochemical space among pyrazole‑phenylacetamide building blocks [2]. It is catalogued under PubChem CID 47003095 and the MDL number MFCD16547628, facilitating unambiguous identification and procurement from multiple reputable chemical suppliers [1][2].

Salt form Hydrochloride salt may improve aqueous solubility for biochemical assays
Functional handle Free primary amine supports direct amide coupling and bioconjugation
Scaffold design Pyrazole-phenylacetamide core fits kinase inhibitor and PROTAC libraries

Why Pyrazole-Acetamide Analogs Fall Short


In‑class pyrazole‑phenylacetamide derivatives differ critically in the position and presence of the ionizable amino group, which dictates hydrogen‑bonding capacity, solubility, and reactivity for downstream conjugation [1]. The hydrochloride salt form of the target compound provides a hydrogen‑bond donor count of 3, compared with only 2 for the free‑base analog (CAS 1153019‑73‑8), altering aqueous solubility and crystallization behavior [2]. Simpler building blocks lacking the pyrazole ring (e.g., 2‑amino‑N‑phenylacetamide) exhibit significantly lower lipophilicity (logP −0.09 vs 0.5 for the free base), which can compromise membrane permeability in cell‑based assays [3]. These differences mean that generic substitution can alter reaction kinetics, physicochemical profiles, and biological readouts, making procurement of the exact compound essential for reproducible research.

Salt vs. free base
Free-base analog (CAS 1153019‑73‑8) has lower H‑bond donor count, which may alter solubility and crystallization
Simpler anilides
Lacking the pyrazole ring, 2‑amino‑N‑phenylacetamide shows lower logP, potentially reducing cell permeability
N‑acetylated analogs
Absence of the free amine eliminates the conjugation handle, limiting bioconjugation and PROTAC synthesis

Differentiation from Closest Analogs


Salt vs. Free Base: H-Bond Donor Advantage

The hydrochloride salt (target compound) possesses a hydrogen-bond donor count of 3, whereas the structurally identical free base (CAS 1153019‑73‑8) has a donor count of 2 [1][2]. This difference is attributable to the protonated amino group in the salt form, which is known to enhance aqueous solubility and improve solid‑state stability relative to the neutral free base.

H-Bond Donors
Head-to-head
Target: 3 HBD
Free base: 2 HBD
HCl salt may support aqueous solubility
In silico descriptor; assay context varies
Medicinal Chemistry Salt Selection Solubility

Lipophilicity Gain Over Simpler Anilides

The pyrazole‑substituted scaffold imparts markedly higher lipophilicity compared with the unsubstituted phenylacetamide. The free‑base form has an XLogP3 of 0.5, whereas 2‑amino‑N‑phenylacetamide, a common building block lacking the pyrazole ring, has a logP of −0.09 (ALOGPS) [1][2]. This 0.59 log unit increase translates to a ~4‑fold higher theoretical octanol/water partition coefficient, which is relevant for passive membrane permeability in cell‑based assays.

Lipophilicity (logP)
Cross-study
Target (free base) XLogP3: 0.5
Simpler anilide logP: -0.09
Reported higher logP suggests improved membrane permeability in cell-based assays
In silico prediction; experimental confirmation needed
Cell Permeability LogP Fragment-Based Drug Discovery

Free Amine for Bioconjugation

Unlike N‑(4‑(1H‑pyrazol‑1‑yl)phenyl)acetamide and other N‑acetylated congeners, the target compound bears a primary amine on the acetamide α‑carbon. This functionality is essential for amide coupling, reductive amination, and isothiocyanate conjugation reactions [1]. N‑acetylated analogs lack this reactive handle, limiting their utility in bioconjugate or PROTAC linker chemistry.

Free Amine Handle
Class-level
Primary amine present
N-acetylated analogs: absent
Enables direct amide coupling for bioconjugation
Structural inference; verify batch-specific handling
Bioconjugation Chemical Biology PROTAC Linker

Certified Purity Specifications

The compound is offered by multiple reputable vendors with a minimum purity specification of 95% (HPLC), as documented by American Elements, CymitQuimica, and ChemScene [1]. In contrast, custom‑synthesized or in‑house prepared close analogs (e.g., 2‑(4‑amino‑1H‑pyrazol‑1‑yl)‑N‑phenylacetamide) are often sold without analytical certification or with variable purity, which introduces batch‑to‑batch variability that can confound biological assay reproducibility.

Purity Specification
Supporting evidence
≥95% (HPLC) from multiple suppliers
Supplier-reported purity supports assay reproducibility
Verify CoA before critical experiments
Quality Control Reproducibility Chemical Procurement

Optimal Research Applications


Kinase Inhibitor Library Scaffold

The combination of a pyrazole ring (a known kinase hinge‑binding motif) and a free α‑amino group makes this compound a privileged starting point for synthesizing focused kinase inhibitor libraries. The higher logP relative to simple phenylacetamides (XLogP3 0.5 vs −0.09) suggests improved cell permeability, a critical parameter for phenotypic screening campaigns [1]. The amino handle allows rapid parallel derivatization via amide coupling, enabling SAR exploration at the solvent‑exposed region of ATP‑binding pockets.

PROTAC & Bioconjugate Linker

Because the compound provides a primary amine at the α‑position of the acetamide, it serves as a direct attachment point for E3 ligase ligands or fluorophores without requiring additional deprotection steps [2]. This simplifies the synthetic route to heterobifunctional molecules compared with N‑acetylated or N‑methylated analogs, which would need multi‑step functional group interconversion.

Analytical Reference Standard

With a clearly defined MDL identifier (MFCD16547628), PubChem CID (47003095), and consistent ≥95% purity from multiple certified vendors , the compound is suitable as a reference standard for HPLC, LC‑MS, and NMR method validation. Its distinct mass (252.70 g·mol⁻¹) and isotopic pattern aid in unambiguous peak assignment in complex reaction monitoring.

FBDD Fragment Library

The compound adheres to the 'Rule of Three' for fragment screening (MW ≤300, HBD ≤3, logP ≤3) [3]. Its balanced physicochemical profile and the presence of both hydrogen‑bond donors and acceptors make it a suitable fragment for biophysical screening by SPR, NMR, or thermal shift assays, where it can serve as a core for fragment growing or linking strategies.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pyrazole core and free amine handle
Hinge-binding motif and parallel SAR exploration
PROTAC and bioconjugate synthesis
Free primary amine for direct conjugation
Simplified synthetic route with fewer deprotection steps
Analytical method validation
Certified purity and distinct mass
Reproducible peak assignment in HPLC/LC-MS
Fragment-based screening
Rule-of-Three compliance
Biophysical screening (SPR, NMR, thermal shift)
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